molecular formula C12H6Br4 B1361229 3,3',5,5'-Tetrabromo-1,1'-biphenyl CAS No. 16400-50-3

3,3',5,5'-Tetrabromo-1,1'-biphenyl

Cat. No.: B1361229
CAS No.: 16400-50-3
M. Wt: 469.79 g/mol
InChI Key: FXJXZYWFJAXIJX-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrabromobiphenyl is a polybrominated biphenyl compound with the molecular formula C12H6Br4. It is a brominated derivative of biphenyl, characterized by the presence of four bromine atoms attached to the biphenyl structure. This compound is primarily used as a flame retardant and has applications in various industries, including electronics and textiles .

Preparation Methods

The synthesis of 3,3’,5,5’-Tetrabromobiphenyl typically involves the bromination of biphenyl. One common method includes the reaction of biphenyl with bromine in the presence of a catalyst such as iron bromide or magnesium bromide. The reaction conditions are carefully controlled to ensure the selective introduction of bromine atoms at the desired positions on the biphenyl ring .

Synthetic Route Example:

Chemical Reactions Analysis

3,3’,5,5’-Tetrabromobiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, copper chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3’,5,5’-Tetrabromobiphenyl is widely used in scientific research due to its unique properties:

Mechanism of Action

The precise mechanism of action of 3,3’,5,5’-Tetrabromobiphenyl is not fully understood. it is known to interact with essential cellular components such as proteins and enzymes. The compound can bind to specific molecular targets, potentially disrupting normal cellular functions and leading to toxic effects. Studies suggest that it may interfere with hormone signaling pathways and induce oxidative stress .

Comparison with Similar Compounds

3,3’,5,5’-Tetrabromobiphenyl belongs to the class of polybrominated biphenyls (PBBs), which are characterized by the presence of multiple bromine atoms on a biphenyl structure. Similar compounds include:

The uniqueness of 3,3’,5,5’-Tetrabromobiphenyl lies in its specific bromination pattern, which influences its chemical behavior and applications. Its distinct properties make it valuable for specific industrial and research purposes .

Properties

IUPAC Name

1,3-dibromo-5-(3,5-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJXZYWFJAXIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075108
Record name 1,1'-Biphenyl, 3,3',5,5'-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16400-50-3
Record name 3,3',5,5'-Tetrabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,3',5,5'-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-Tetrabromobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',5,5'-TETRABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the toxicological effects of 3,3',5,5'-Tetrabromobiphenyl (BB-80) on thyroid function?

A: Studies have shown that early-life exposure to BB-80 can significantly impact thyroid function in zebrafish. Specifically, exposure to 10 μg/L BB-80 induced pathological changes in the thyroid gland, including a reduction in thyroid follicles []. These changes were accompanied by transcriptomic alterations indicative of disrupted thyroid hormone synthesis and signaling. Interestingly, while discontinued exposure allowed for partial recovery of thyroid hormone levels, locomotor activity remained impaired, suggesting long-term consequences of early-life exposure.

Q2: Are there naturally occurring compounds structurally similar to BB-80 found in the environment?

A: Yes, several naturally occurring methoxylated polybrominated diphenyl ethers (MeO-PBDEs) and hydroxylated PBDEs (OH-PBDEs) share structural similarities with BB-80. Marine sponges have been identified as a potential source of these compounds, with concentrations significantly higher than those found in marine animals []. MeO-PBDEs, in particular, have been found to biomagnify through the food web, reaching higher trophic levels like tiger sharks [].

Q3: Do MeO-PBDEs and OH-PBDEs accumulate in marine organisms similarly to anthropogenic PBDEs?

A: While both MeO-PBDEs and OH-PBDEs have been detected in marine organisms, their accumulation patterns differ. Studies on Greenland sharks found that MeO-PBDEs, specifically 6-MeO-BDE47, were the predominant brominated organic compounds present, exceeding the concentrations of anthropogenic PBDEs []. Interestingly, phenolic compounds like OH-PBDEs were found only in trace amounts, suggesting differences in their uptake, metabolism, or elimination compared to MeO-PBDEs.

Q4: Do all halogenated biphenyls induce similar biological responses?

A: No, different halogenated biphenyls can elicit different biological responses. For instance, while some polychlorinated biphenyls (PCBs) are known to induce peroxisome proliferation, a study found that neither BB-80 nor other tested PCB congeners significantly increased the activities of peroxisome-associated enzymes in rat livers []. This suggests that structural differences between halogenated biphenyl congeners can significantly impact their biological activity and toxicological profiles.

Q5: Has a novel dimethoxy-polybrominated biphenyl been identified in marine mammals, and what is its significance?

A: Yes, 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl (2,2'-diMeO-BB80) was identified in various marine mammals, including dolphins and whales, caught off the coast of Japan []. This compound was found in relatively high concentrations compared to other contaminants like PBDEs, suggesting a potential natural source, possibly linked to the known presence of its hydroxylated analog in the marine environment.

Q6: What analytical techniques are used to study these brominated organic compounds?

A: Various analytical techniques are employed to identify and quantify these compounds in environmental and biological samples. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for PBDE analysis, with both low and high-resolution MS utilized for quality assurance []. Additionally, liquid chromatography tandem mass spectrometry (LC/MS/MS) methods have been developed for the simultaneous analysis of OH-PBDEs, MeO-PBDEs, and related analogs, offering advantages such as simultaneous analysis and simplified sample preparation [].

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